molecular formula C6H14ClNO B1382850 2-Amino-3-cyclopropylpropan-1-ol hydrochloride CAS No. 1379954-21-8

2-Amino-3-cyclopropylpropan-1-ol hydrochloride

Cat. No. B1382850
M. Wt: 151.63 g/mol
InChI Key: BHZXSPOSGQUALS-UHFFFAOYSA-N
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Description

“2-Amino-3-cyclopropylpropan-1-ol hydrochloride” is a synthetic compound with potential applications in various fields of research and industry. It has a molecular weight of 151.64 .


Molecular Structure Analysis

The InChI code for “2-Amino-3-cyclopropylpropan-1-ol hydrochloride” is 1S/C6H13NO.ClH/c7-3-6(4-8)5-1-2-5;/h5-6,8H,1-4,7H2;1H . This indicates the presence of a cyclopropyl group and an amino group in the molecule.


Physical And Chemical Properties Analysis

The compound is a white solid . It should be stored at room temperature . .

Scientific Research Applications

Antimalarial Activity

2-Amino-3-cyclopropylpropan-1-ol hydrochloride and its derivatives have shown potential in antimalarial activity. Studies demonstrate moderate antiplasmodial activity against Plasmodium falciparum strains, with certain compounds exhibiting IC50 values of ≤25 μM. These compounds are synthesized through various chemical processes, including the reductive ring-opening of beta-lactams and azide-alkyne cycloaddition (D’hooghe et al., 2011), (D’hooghe et al., 2009).

Viscosity Studies

Investigations into the viscosities of binary and ternary aqueous solutions of 2-amino-3-cyclopropylpropan-1-ol hydrochloride have been conducted. These studies measure the kinematic viscosities across different concentrations and temperatures, providing empirical correlations that are valuable for understanding the physical properties of these solutions (Chenlo et al., 2002).

Biological Activities

1-(4-Substituted phenyl)-2H-(phenyl)-3-aminopropan-1-ol hydrochlorides, structurally similar compounds, have been found to have membrane-stabilizing properties. These compounds exhibit marked antihemolytic effects in an erythrocyte oxidative stress model, suggesting their potential biological activity (Malakyan et al., 2011).

Phospholipid Formation

Research has shown that phosphatidyl-1-aminopropane-2-ol can be detected in rat liver after the administration of 1-aminopropane-2-ol hydrochloride. This indicates the compound's involvement in the formation of new glycerophospholipids, which are crucial components of cellular membranes (Meyer et al., 1979).

Immunological Research

2-Substituted 2-aminopropane-1,3-diols and 2-aminoethanols, related to 2-amino-3-cyclopropylpropan-1-ol hydrochloride, have been synthesized and evaluated for their immunosuppressive effects. Such compounds show potential for use in organ transplantation due to their lymphocyte-decreasing and immunosuppressive effects (Kiuchi et al., 2000).

Antidepressant Potential

Compounds structurally related to 2-amino-3-cyclopropylpropan-1-ol hydrochloride have been investigated for their potential as antidepressants. Certain derivatives have shown more activity than standard antidepressants in animal models, highlighting the therapeutic potential of this class of compounds (Bonnaud et al., 1987).

Microbial Metabolism

Microbial metabolism studies involving compounds like 2-amino-3-cyclopropylpropan-1-ol hydrochloride have been conducted. These studies explore the oxidation of related amino alcohols by enzymes in bacteria like Escherichia coli, providing insight into microbial processes and potential applications in biotechnology (Turner, 1967).

Antitumor Activity

Recent studies have synthesized derivatives of 2-amino-3-cyclopropylpropan-1-ol hydrochloride and evaluated their antitumor activities. These studies aim to discover new compounds with significant antitumor properties, expanding the potential therapeutic applications of this chemical class (Isakhanyan et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective clothing .

properties

IUPAC Name

2-amino-3-cyclopropylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-6(4-8)3-5-1-2-5;/h5-6,8H,1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZXSPOSGQUALS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-cyclopropylpropan-1-ol hydrochloride

CAS RN

1379954-21-8
Record name 2-amino-3-cyclopropylpropan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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